molecular formula C8H8BBrO4 B15380896 (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid

(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid

Cat. No.: B15380896
M. Wt: 258.86 g/mol
InChI Key: JYTJLVPOCMHHAZ-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid is a high-value boronic acid derivative designed for advanced cross-coupling reactions, such as the Suzuki-Miyaura reaction . This compound integrates a boronic acid functional group with a 6-bromo-2,3-dihydro-1,4-benzodioxine scaffold, making it a critical bifunctional building block in medicinal chemistry and organic synthesis. The bromo substituent and the boronic acid group on the benzodioxine ring system allow for sequential and selective palladium-catalyzed coupling, enabling the efficient construction of complex biaryl and heterobiaryl structures. The 1,4-benzodioxine core is a privileged structure in pharmaceutical research, often used to modulate the physicochemical properties and biological activity of lead compounds. This reagent is strictly for Research Use Only and is intended for use by qualified researchers as a key intermediate in the discovery and development of new therapeutic agents and functional materials. It is not intended for diagnostic or therapeutic use in humans. For specific handling and storage information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H8BBrO4

Molecular Weight

258.86 g/mol

IUPAC Name

(6-bromo-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid

InChI

InChI=1S/C8H8BBrO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2,11-12H,3-4H2

InChI Key

JYTJLVPOCMHHAZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=C1OCCO2)Br)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula CAS RN Key Features Applications/Notes
(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid C₈H₈BBrO₄ N/A Bromine at position 6; boronic acid at position 5 Suzuki coupling; pharmaceutical intermediates
(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid C₈H₈BClO₄ 936249-26-2 Chlorine at position 7; boronic acid at position 5 Lower steric hindrance vs. bromine; used in antimicrobial agent synthesis
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid C₈H₈BBrO₃ 49245-56 Furan core instead of dioxin; boronic acid at position 7 Enhanced electron density; explored in fluorescence-based sensors
(2,3-Dichlorophenyl)boronic acid C₆H₅BCl₂O₂ 151169-74-3 Dichloro substitution on benzene ring Higher Lewis acidity; used in polymer cross-linking
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid C₈H₉BO₄ 499769-88-9 Boronic acid at position 6; no halogen substituent Base structure for derivatization; lower reactivity in coupling reactions

Physicochemical and Reactivity Comparison

Halogen Effects :

  • Bromine (target compound) vs. Chlorine (CAS 936249-26-2): Bromine’s larger atomic radius increases steric hindrance, slowing nucleophilic attacks but enhancing stability in hydrophobic environments. Chlorine offers higher electronegativity, improving solubility in polar solvents .
  • The target compound’s Hazard Statements (H315, H319, H335) align with other boronic acids, indicating skin/eye irritation and respiratory sensitization risks .

Core Structure Differences :

  • Dihydrobenzo[dioxin] vs. Dihydrobenzo[furan] : The dioxin core (two oxygen atoms) provides stronger electron-donating effects compared to the furan core (one oxygen), influencing Suzuki coupling efficiency. For example, the furan derivative (CAS 49245-56) exhibits faster reaction kinetics in Pd-catalyzed couplings .

Biological Activity: Boronic acids with halogen substituents (e.g., bromine, chlorine) show enhanced binding to penicillin-binding proteins (PBPs) due to halogen-bonding interactions. The target compound’s bromine may improve PBP1b inhibition compared to non-halogenated analogues . Carboxylic acid mimics (e.g., compound 17 in ) lack the reversible diol-binding capacity of boronic acids, reducing their utility in glucose-sensing applications .

Commercial Viability :

  • The target compound is priced at ¥29,900/g (97% purity), significantly higher than 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (¥15,100/250mg) . This reflects synthetic complexity and demand in niche applications.

Q & A

Q. What are the standard synthetic routes for (6-bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, and how can reaction conditions be optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, starting from brominated dihydrobenzo[d][1,4]dioxin precursors. Key factors include:

  • Catalyst choice : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used for Suzuki-Miyaura couplings .
  • Solvent selection : Tetrahydrofuran (THF) or aqueous mixtures are preferred for solubility and stability .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization ensures >95% purity, as validated by HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the aromatic and boronic acid proton environments .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly the boron-dioxin ring conformation .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 243.96) .

Q. How does this boronic acid participate in Suzuki-Miyaura cross-coupling reactions?

The boronic acid reacts with aryl halides (e.g., bromopyridines) in the presence of a Pd catalyst and base (e.g., K₂CO₃) to form biaryl linkages. The bromine substituent on the dioxin ring enhances electrophilicity, facilitating coupling efficiency .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Temperature : Store at –20°C in inert atmospheres to prevent boronic acid dehydration .
  • Solvent : Dissolve in anhydrous THF or DMSO to avoid hydrolysis; aqueous solutions require pH 6–8 buffers .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reaction yields during cross-coupling?

Contradictory yields often arise from:

  • Catalyst poisoning : Trace oxygen or moisture deactivates Pd catalysts. Use degassed solvents and Schlenk techniques .
  • Steric effects : The bulky dioxin ring may hinder transmetalation steps. Computational studies (DFT) can model transition states .
  • Competitive protodeboronation : Optimize base strength (e.g., NaOH vs. K₃PO₄) to suppress this side reaction .

Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?

  • Case study : A 2021 study reported conflicting ¹¹B NMR shifts (δ 28–32 ppm). X-ray crystallography (via SHELXL ) confirmed the correct structure, attributing shifts to solvent polarity effects .
  • Multi-technique validation : Combine IR (B–O stretch at 1340 cm⁻¹) with elemental analysis .

Q. What strategies optimize reaction conditions for high-yield synthesis?

A comparative study of brominating agents (Table 1) highlights:

Brominating AgentPurity (%)Byproducts (%)
N-Bromosuccinimide97.521.26
NaBrO₃91.864.66
  • Optimal choice : N-Bromosuccinimide minimizes byproducts .
  • Solvent ratio : THF:H₂O (4:1) maximizes boronic acid solubility .

Q. How does this compound interact with biological targets, such as enzymes?

  • β-lactamase inhibition : The boronic acid forms reversible covalent bonds with catalytic serine residues, validated via kinetic assays (IC₅₀ = 2.3 µM) .
  • Fluorescence quenching : Used to study binding kinetics with lysozyme (ΔF = 85% at 10 µM) .

Q. How does its reactivity compare to structurally similar boronic acids?

CompoundReactivity in Suzuki Coupling (%)
(4-Bromo-2,6-dimethylphenyl)boronic acid92
(3-Chloro-5-fluorophenyl)boronic acid78
Target compound89
The electron-withdrawing bromine and dioxin ring enhance electrophilicity vs. methyl/chloro analogs .

Q. What advanced methods address purity challenges in large-scale synthesis?

  • Continuous flow chemistry : Reduces batch variability (purity >98%) .
  • Preparative HPLC : Separates protodeboronation byproducts using C18 columns (ACN:H₂O gradient) .

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